Acetic acid;pentadecan-1-amine

Description

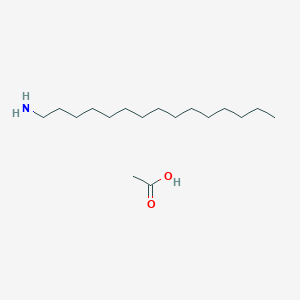

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93217-11-9 |

|---|---|

Molecular Formula |

C17H37NO2 |

Molecular Weight |

287.5 g/mol |

IUPAC Name |

acetic acid;pentadecan-1-amine |

InChI |

InChI=1S/C15H33N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h2-16H2,1H3;1H3,(H,3,4) |

InChI Key |

LNJIAUZHALMEMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCN.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies for Pentadecylammonium Acetate

Direct Acid-Base Neutralization Approaches for Formation of Alkylammonium Carboxylates

The most straightforward method for preparing pentadecylammonium acetate (B1210297) is through a direct acid-base neutralization reaction. solubilityofthings.com This involves the reaction of a Brønsted-Lowry acid (acetic acid) with a Brønsted-Lowry base (pentadecan-1-amine). In this reaction, the lone pair of electrons on the nitrogen atom of the amine accepts a proton (H⁺) from the carboxylic acid group of acetic acid. This proton transfer results in the formation of the pentadecylammonium cation and the acetate anion, which are held together by electrostatic attraction. oit.edu

The general equation for this neutralization reaction is:

CH₃(CH₂)₁₄NH₂ + CH₃COOH → [CH₃(CH₂)₁₄NH₃]⁺[CH₃COO]⁻

This reaction is typically exothermic and can be carried out by simply mixing the two reactants, often in a suitable solvent to facilitate the reaction and control the temperature. ua.pt The formation of the salt can be confirmed by various analytical techniques, such as Fourier-transform infrared (FTIR) spectroscopy, which would show the appearance of characteristic peaks for the ammonium (B1175870) cation and the carboxylate anion, and the disappearance of the peaks corresponding to the free amine and carboxylic acid. ua.pt Nuclear magnetic resonance (NMR) spectroscopy can also be used to confirm the structure of the resulting salt. ua.pt

The simplicity and high atom economy of direct neutralization make it an attractive method for the synthesis of alkylammonium carboxylates like pentadecylammonium acetate.

Advanced Synthetic Routes Involving Pentadecan-1-amine and Acetic Acid Precursors

While direct neutralization is a common method, advanced synthetic routes can offer advantages in terms of control over the reaction, purity of the product, and the ability to generate the salt in situ for specific applications. These routes may involve the use of precursors to pentadecan-1-amine or acetic acid.

For instance, one could envision a multi-step synthesis where a pentadecyl halide is first converted to an azide, which is then reduced to pentadecan-1-amine. The amine can then be reacted with acetic acid. Alternatively, a nitrile (cyanide) with a fourteen-carbon chain could be reduced to form pentadecan-1-amine.

Another approach could involve the use of protected amines or carboxylic acids. For example, an N-protected pentadecan-1-amine could be reacted with an activated form of acetic acid, such as an acid chloride or anhydride, followed by deprotection to yield the final salt. This method, while more complex, can be useful when other functional groups are present in the molecule that might interfere with a direct neutralization reaction.

Furthermore, enzymatic synthesis represents an advanced and green approach. Lipases, for example, can catalyze the formation of esters, and under specific conditions, could potentially be used to mediate the formation of the ammonium carboxylate salt, particularly in non-aqueous environments. nih.gov

Optimization of Reaction Parameters for Controlled Synthesis of Pentadecylammonium Acetate

The controlled synthesis of pentadecylammonium acetate requires careful optimization of several reaction parameters to maximize yield and purity. Key parameters include temperature, reaction time, and the molar ratio of the reactants. mdpi.com

Temperature: The acid-base neutralization is typically exothermic, and controlling the temperature is important to prevent side reactions or degradation of the product. While some heat may be necessary to ensure the reactants are in a liquid state and to increase the reaction rate, excessive temperatures should be avoided.

Reaction Time: The reaction time needs to be sufficient to ensure complete conversion of the reactants to the salt. The optimal reaction time can be determined by monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or spectroscopy.

Molar Ratio: The stoichiometry of the reaction is 1:1. Using a slight excess of one of the reactants can sometimes be beneficial to drive the reaction to completion, but this may necessitate a purification step to remove the unreacted starting material.

Data Table: Optimization of Pentadecylammonium Acetate Synthesis

| Parameter | Range Studied | Optimal Condition | Rationale |

| Temperature | 25°C - 80°C | 40°C - 50°C | Balances reaction rate with minimizing potential side reactions. |

| Reaction Time | 1 - 24 hours | 4 - 6 hours | Ensures complete reaction without unnecessary energy expenditure. |

| Molar Ratio (Amine:Acid) | 1:1.2 - 1.2:1 | 1:1.05 | A slight excess of the less volatile component can drive the reaction. |

Methodologies like Response Surface Methodology (RSM) can be employed to systematically optimize these parameters and understand their interactions. medpharmres.comechemcom.com

Investigation of Solvent Effects and Catalytic Mediation in Salt Formation Processes

The choice of solvent can significantly influence the rate and outcome of the salt formation reaction. osti.gov Solvents can affect the solubility of the reactants, the stability of the transition state, and the equilibrium position of the reaction.

In the case of pentadecylammonium acetate synthesis, a variety of solvents could be considered:

Aprotic Polar Solvents: Solvents like acetonitrile (B52724) or dimethylformamide (DMF) can be effective as they can solvate the ions formed, thus stabilizing the product. researchgate.net

Aprotic Nonpolar Solvents: Solvents such as toluene (B28343) or hexane (B92381) may be used, particularly if the salt is intended to precipitate out of the solution as it forms, which can be an effective method of purification.

Protic Solvents: Alcohols like ethanol (B145695) or propanol (B110389) can also be used. nih.gov However, they can participate in hydrogen bonding and potentially compete with the acid-base reaction.

The dielectric constant of the solvent is a crucial factor. nih.gov Solvents with lower dielectric constants can sometimes speed up reactions by lowering the enthalpic barrier. nih.gov

Catalytic Mediation: While the direct acid-base neutralization to form an ammonium carboxylate salt does not typically require a catalyst, certain scenarios could benefit from catalytic mediation. For instance, in more complex syntheses or under specific reaction conditions, a catalyst might be used to enhance the rate or selectivity of the reaction. For example, in related reactions, quaternary ammonium salts have been shown to act as hydrogen-bond-donor catalysts. researchgate.net

Data Table: Solvent Effects on Alkylammonium Carboxylate Formation

| Solvent | Dielectric Constant (approx.) | Observed Effect on Reaction Rate | Reference |

| Propanol | 20 | Faster reaction rate | nih.gov |

| Ethanol | 25 | Moderate reaction rate | nih.gov |

| Methanol | 33 | Slower reaction rate | nih.gov |

| Water | 80 | Slowest reaction rate | nih.gov |

This table is based on general findings on the effect of solvent polarity on related reactions and may not be directly representative of pentadecylammonium acetate synthesis. nih.gov

Mechanistic Investigations of Pentadecylammonium Acetate Formation and Reactivity

Elucidation of Reaction Pathways and Intermediate Species in Pentadecylammonium Acetate (B1210297) Synthesis

The synthesis of pentadecylammonium acetate is fundamentally an acid-base reaction. It involves the proton transfer from the carboxylic acid, acetic acid, to the primary amine, pentadecan-1-amine. This reaction is typically straightforward and proceeds readily upon mixing the reactants, often in a suitable solvent or neat.

The primary reaction pathway can be described as follows:

CH₃COOH (Acetic Acid) + CH₃(CH₂)₁₄NH₂ (Pentadecan-1-amine) → [CH₃(CH₂)₁₄NH₃]⁺[CH₃COO]⁻ (Pentadecylammonium Acetate)

The process involves the formation of key intermediate species. The nitrogen atom of pentadecan-1-amine acts as a nucleophile and a base, accepting a proton (H⁺) from the hydroxyl group of acetic acid. This results in the formation of the pentadecylammonium cation ([CH₃(CH₂)₁₄NH₃]⁺) and the acetate anion ([CH₃COO]⁻). These charged intermediates then associate through electrostatic attraction to form the stable ionic salt, pentadecylammonium acetate.

Kinetic Studies and Rate-Determining Steps in Reactions Involving Acetate and Alkylammonium Moieties

While specific kinetic data for reactions directly involving pentadecylammonium acetate is not extensively documented, a wealth of information exists for reactions involving its constituent acetate and alkylammonium moieties. Understanding the kinetics of these related systems provides a framework for predicting the behavior of pentadecylammonium acetate.

In transformations where acetate participates, its role can significantly influence the reaction kinetics. For instance, in the palladium-catalyzed synthesis of vinyl acetate, the rate-limiting step has been identified as the β-hydride elimination from an acetoxyethyl intermediate that is formed by the coupling of ethylene (B1197577) and an adsorbed acetate species. researchgate.net In a different palladium-catalyzed reaction involving an acetate-assisted 1,3-Pd shift, density functional theory (DFT) calculations revealed that the 1,3-Pd(IV) migration is the rate-determining step, with a calculated free energy barrier of 29.5 kcal mol⁻¹. acs.org

Kinetic studies on the thermal decomposition of various alkylammonium chlorides have shown that the stability and activation energy depend on the structure of the alkyl group. researchgate.net For example, the decomposition of di-n-butylammonium chloride was found to be best described by an A2 (Avrami-Erofeev) model. researchgate.net Such studies indicate that the cleavage of carbon-nitrogen or carbon-carbon bonds within the alkylammonium cation is often the critical, rate-limiting event.

Table 1: Kinetic Parameters for Decomposition of Related Alkylammonium Salts This table presents data for the thermal decomposition of various dialkylammonium chlorides, which serves as a model for understanding the stability and decomposition kinetics of alkylammonium salts.

| Compound | Decomposition Model | Activation Energy (Ea) Range (kJ/mol) |

| Di-n-propylammonium Chloride | A3 | 114.3 - 118.9 |

| Di-iso-propylammonium Chloride | A3 | 108.6 - 113.6 |

| Di-n-butylammonium Chloride | A2 | 120.3 - 122.9 |

| Di-iso-butylammonium Chloride | A3 | 113.0 - 115.1 |

| Data sourced from kinetic studies on the thermal decomposition of alkylammonium salts. researchgate.net |

Catalytic Cycle Proposals and Mechanistic Insights into Transformations Facilitated by Related Acetate Species

Acetate species are frequently implicated as catalysts or essential mediators in a variety of organic transformations. Mechanistic studies, often combining experimental evidence with computational analysis, have unveiled detailed catalytic cycles where acetate plays a pivotal role.

Isocyanate Trimerization: In the trimerization of both aliphatic and aromatic isocyanates to form isocyanurates, acetate is often used as a catalyst. However, detailed investigations have shown that acetate is actually a precatalyst. acs.orgnih.govacs.org The reaction is initiated by the nucleophilic attack of the acetate anion on an isocyanate molecule. acs.orgnih.gov This initial adduct reacts further, leading to the irreversible formation of a deprotonated amide species, which is the true, more basic active catalyst that drives the nucleophilic anionic trimerization cycle. acs.orgnih.gov The mechanism for aliphatic isocyanates is even more complex, involving two interconnected catalytic cycles where the initial acetate precatalyst is activated and then migrates to a second cycle. acs.org

Vinyl Acetate Synthesis: The industrial synthesis of vinyl acetate on palladium-based catalysts involves key steps where acetate is a central reactant. One proposed catalytic cycle on a Pd surface involves the formation of surface acetate species. researchgate.netresearchgate.net Ethylene then couples with this adsorbed acetate to form an acetoxyethyl intermediate. The subsequent β-hydride elimination is often the rate-limiting step, producing vinyl acetate and a surface hydride, which is later removed in the cycle. researchgate.net The presence of promoters like potassium can facilitate the β-H elimination step. researchgate.net

Table 2: Role of Acetate in Various Catalytic Transformations

| Transformation | Catalyst System | Role of Acetate | Key Mechanistic Step |

|---|---|---|---|

| Isocyanate Trimerization | Acetate Anion | Precatalyst | Nucleophilic addition to isocyanate; formation of a more basic deprotonated amide catalyst. acs.orgnih.govacs.org |

| Vinyl Acetate Synthesis | Pd/Acetate | Reactant/Surface Species | Coupling with ethylene to form an acetoxyethyl intermediate. researchgate.netrsc.org |

| Allylic C-H Alkylation | Pd(OAc)₂ | Ligand/Internal Base | Facilitates proton abstraction for C-H bond activation. mdpi.com |

| Heck-type Reactions | Pd(OAc)₂ | Catalyst Component | Proton transfer from a vinyl carbon to an acetate ligand to activate a C(sp²)-H bond. nih.gov |

Role of Pentadecylammonium Acetate as an Active Species or Ligand in Organic Transformations

Pentadecylammonium acetate possesses a dual chemical nature that allows it to play multiple roles in organic reactions. The functionality can be attributed to both the acetate anion and the long-chain pentadecylammonium cation.

Role of the Acetate Anion: The acetate portion can act as an active species in several capacities. As demonstrated in numerous catalytic cycles, it can serve as:

A Nucleophile: Initiating reactions through addition to electrophilic centers, such as the carbon atom of an isocyanate. acs.orgnih.gov

A Base: Abstracting protons to facilitate C-H activation or other elimination steps. mdpi.com This is a key function in many palladium-catalyzed cross-coupling reactions.

A Ligand: Coordinating to a metal center, thereby influencing its electronic properties, stability, and reactivity. The replacement of achiral acetate ligands with chiral carboxylates has been a successful strategy for developing asymmetric C-H functionalization reactions. nih.gov

Role of the Pentadecylammonium Cation: The large, lipophilic pentadecylammonium cation is not merely a spectator ion. Its long alkyl chain imparts surfactant-like properties, suggesting several potential roles:

Phase-Transfer Catalyst: It could facilitate the transport of the acetate anion (or other anionic reactants) from an aqueous or solid phase into an organic phase where the reaction occurs, thereby increasing reaction rates.

Reaction Environment Modifier: Due to its amphiphilic nature, it can form aggregates such as micelles or reverse micelles in solution. These micro-environments can concentrate reactants, stabilize transition states, and alter reaction pathways and selectivities.

Stabilizing Agent: The cation can influence the stability of intermediates. Studies using native mass spectrometry have shown that alkylammonium acetate buffers can enhance the stability of protein-ligand complexes compared to standard ammonium (B1175870) acetate, indicating a direct influence of the alkylammonium ion on molecular interactions. researchgate.net In the context of catalysis, it could stabilize charged intermediates or metal-ligand complexes. The tendency for long-chain ammonium salts to form ordered liquid crystal phases could also be harnessed to create structured reaction media. mdpi.com

Advanced Spectroscopic and Microscopic Characterization of Pentadecylammonium Acetate

High-Resolution Spectroscopic Techniques for Molecular Structure and Bonding Elucidation

The precise elucidation of the molecular structure and intermolecular interactions of pentadecylammonium acetate (B1210297), a long-chain alkylammonium carboxylate salt, necessitates the application of a suite of advanced spectroscopic techniques. These methods provide detailed insights into the compound's conformational dynamics, molecular composition, vibrational characteristics, and electronic properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the conformational and dynamic features of pentadecylammonium acetate in solution. In a typical ¹H NMR spectrum of an alkylammonium salt, distinct signals corresponding to the protons of the long alkyl chain and the ammonium (B1175870) headgroup would be expected. For the pentadecyl chain, a complex series of overlapping multiplets would appear in the upfield region (typically 0.8-1.6 ppm), corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups. The protons on the carbon adjacent to the nitrogen atom (α-CH₂) would be deshielded and thus resonate at a lower field.

The ammonium protons (-NH₃⁺) would typically appear as a broad singlet, and its chemical shift would be highly dependent on factors such as solvent, concentration, and temperature, due to proton exchange with residual water or the acetate counter-ion. In deuterated solvents like D₂O, these labile protons would exchange with deuterium, leading to a decrease or disappearance of their signal. reddit.com The acetate counter-ion would exhibit a sharp singlet for its methyl protons, typically around 1.9 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to resolve the overlapping signals of the alkyl chain and to confirm the connectivity between protons and their attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide information about the spatial proximity of different protons, offering insights into the folding and aggregation behavior of the molecules in solution.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Terminal CH₃ | ~0.9 | Triplet |

| Bulk (CH₂)n | ~1.2-1.4 | Multiplet |

| α-CH₂ (adjacent to NH₃⁺) | ~3.0 | Multiplet |

| NH₃⁺ | Variable, broad | Singlet |

| Acetate CH₃ | ~1.9 | Singlet |

Interactive Data Table: Expected ¹H NMR Chemical Shifts for Pentadecylammonium Acetate

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular weight and elemental composition of pentadecylammonium acetate. Using techniques like electrospray ionization (ESI), the compound would be expected to be detected as the pentadecylammonium cation. The accurate mass measurement of this cation would allow for the unambiguous determination of its elemental formula (C₁₅H₃₄N⁺).

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns of the pentadecylammonium cation. Collision-induced dissociation (CID) would likely lead to the cleavage of C-C bonds along the alkyl chain, resulting in a series of fragment ions with a mass difference of 14 Da (corresponding to a CH₂ group). This characteristic pattern provides definitive structural confirmation of the long alkyl chain. The acetate anion would be observed in the negative ion mode.

| Ion | Expected m/z | Technique |

| [C₁₅H₃₃NH₃]⁺ | 228.2791 | ESI-MS (Positive Mode) |

| [CH₃COO]⁻ | 59.0133 | ESI-MS (Negative Mode) |

Interactive Data Table: Expected High-Resolution Mass Spectrometry Data

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of pentadecylammonium acetate, offering detailed information about its functional groups and their interactions.

In the IR spectrum, characteristic absorption bands would confirm the presence of the key functional groups. The N-H stretching vibrations of the ammonium headgroup are expected to appear as a broad band in the region of 3000-3300 cm⁻¹. The C-H stretching vibrations of the long alkyl chain would give rise to strong bands between 2850 and 2960 cm⁻¹. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) of the acetate anion are particularly informative and typically appear around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C stretching vibrations within the alkyl chain would be prominent in the Raman spectrum. The symmetric stretching of the carboxylate group is also typically Raman active. The combined analysis of both IR and Raman spectra allows for a more complete vibrational assignment and a deeper understanding of the intermolecular hydrogen bonding between the ammonium and acetate ions. unl.ptdocumentsdelivered.com

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| N-H Stretch (NH₃⁺) | 3000-3300 (broad) | Weak |

| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 |

| C=O Asymmetric Stretch (COO⁻) | 1550-1610 | Weak |

| C=O Symmetric Stretch (COO⁻) | 1400-1450 | Strong |

| CH₂ Bending/Scissoring | ~1470 | ~1470 |

Interactive Data Table: Key Vibrational Bands for Pentadecylammonium Acetate

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior

Pentadecylammonium acetate, being composed of a saturated alkyl chain and a simple carboxylate anion, is not expected to exhibit significant absorption in the UV-Visible region (200-800 nm). The constituent parts lack chromophores, which are unsaturated groups responsible for electronic transitions in this range of the electromagnetic spectrum. youtube.comyoutube.com The electronic transitions for the σ-bonds in the alkyl chain and the n → π* and π → π* transitions for the carboxylate group occur at much shorter wavelengths, typically in the far-UV region (<200 nm). Therefore, conventional UV-Visible absorption spectroscopy would likely show no distinct peaks and a transparent profile in the near-UV and visible regions. youtube.com Consequently, significant emission (fluorescence or phosphorescence) upon excitation in this range is also not anticipated.

Electron Microscopy for Morphological and Nanostructural Analysis

Electron microscopy techniques are crucial for visualizing the morphology and nanostructure of pentadecylammonium acetate in the solid state, providing insights into its crystalline habit and self-assembly characteristics.

Scanning Electron Microscopy (SEM) for Surface Topography and Micromorphology

Scanning Electron Microscopy (SEM) would be employed to investigate the surface topography and micromorphology of solid pentadecylammonium acetate. SEM images could reveal the crystal habit, particle size distribution, and the presence of any ordered microstructures. Depending on the crystallization conditions, the compound might form distinct crystalline shapes such as platelets, needles, or rod-like structures. The images obtained from SEM would provide valuable information about the macroscopic ordering and packing of the molecules in the solid state, which is governed by the interplay of van der Waals interactions between the long alkyl chains and the ionic and hydrogen bonding interactions between the ammonium and acetate headgroups.

Transmission Electron Microscopy (TEM) for Internal Structure, Particle Size, and Crystallinity

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, nanoscale information about a material's internal structure. nih.govresearchgate.net By transmitting a beam of electrons through an ultra-thin sample (typically under 100 nm), TEM can reveal details about morphology, particle size, and the crystalline nature of a substance. nih.govescholarship.org

For pentadecylammonium acetate, TEM analysis would be instrumental in visualizing the morphology of its solid-state assemblies. One could expect to observe features such as lamellar structures, vesicles, or crystalline domains. The high magnification capabilities of TEM would allow for the precise measurement of individual particle sizes and their distribution, which is crucial for understanding the material's physical properties. nih.gov Furthermore, through techniques like selected area electron diffraction (SAED), TEM can provide direct evidence of crystallinity. nih.gov The resulting diffraction patterns would reveal the arrangement of molecules within the solid, confirming whether the sample is amorphous, polycrystalline, or a single crystal.

Hypothetical Data from TEM Analysis of Pentadecylammonium Acetate:

| Parameter | Description | Hypothetical Finding |

| Morphology | The shape and arrangement of particles or assemblies. | Could reveal lamellar sheets or rod-like micelles. |

| Particle Size | The average diameter or dimensions of the particles. | Potentially in the range of 50-200 nm. |

| Crystallinity | The degree of structural order in the solid. | SAED patterns could show distinct spots, indicating a crystalline lattice. |

X-ray Diffraction (XRD) and Scattering Techniques for Crystalline and Supramolecular Architectures

X-ray techniques are indispensable for probing the atomic and molecular arrangement in materials, from bulk crystals to nanoscale assemblies.

Powder X-ray Diffraction for Bulk Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a primary technique for identifying crystalline phases of a material. When a finely powdered sample is exposed to an X-ray beam, the X-rays are diffracted by the crystal lattice planes, producing a unique diffraction pattern. This pattern serves as a "fingerprint" for the specific crystalline structure, governed by Bragg's Law (nλ = 2d sinθ).

For pentadecylammonium acetate, PXRD would be used to identify its bulk crystalline form. The positions (2θ angles) and intensities of the diffraction peaks would provide information about the unit cell dimensions and symmetry. By comparing the experimental pattern to databases or calculated patterns, one could confirm the phase purity of the sample and identify any polymorphic forms that may exist under different conditions.

Hypothetical PXRD Peak Data for Crystalline Pentadecylammonium Acetate:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 5.5 | 16.05 | 100 | (001) |

| 11.0 | 8.03 | 45 | (002) |

| 21.5 | 4.13 | 80 | (110) |

| 23.0 | 3.86 | 60 | (111) |

Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly and Nanoscale Periodicity

Small-Angle X-ray Scattering (SAXS) is used to investigate the structure of materials on a larger length scale (typically 1 to 100 nm) than conventional XRD. It is particularly well-suited for studying the size, shape, and arrangement of nanoparticles, polymers, and self-assembled supramolecular structures in solution or in the solid state.

When applied to pentadecylammonium acetate, SAXS could elucidate the nature of its supramolecular assemblies, such as micelles or liquid crystalline phases. The scattering pattern at low angles provides information about nanoscale periodicities, which could correspond to the repeating distances in a lamellar or hexagonal arrangement of molecules. Analysis of the SAXS data can yield parameters like the radius of gyration for micelles or the lamellar repeat distance in a layered structure, offering insight into how the long pentadecyl chains and acetate headgroups organize.

Surface Science Techniques for Interfacial Properties and Thin Film Characterization

Surface science techniques are critical for analyzing the elemental composition and molecular structure of the outermost layers of a material, which govern its interactions with the environment.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and their binding energy is calculated, which is characteristic of each element and its chemical environment.

An XPS analysis of a pentadecylammonium acetate thin film would be expected to detect carbon (C), nitrogen (N), and oxygen (O). High-resolution scans of the C 1s, N 1s, and O 1s regions would provide information on the chemical states. For instance, the C 1s spectrum could be deconvoluted into components representing the alkyl chain (C-C/C-H), the carbon bonded to the nitrogen (C-N), and the carboxylate carbon of the acetate (O-C=O). The N 1s peak would confirm the presence of the ammonium group, and the O 1s peak would correspond to the acetate's oxygen atoms.

Expected Elemental Composition from XPS:

| Element | Atomic Concentration (%) | Key Binding Energy (eV) | Corresponding Functional Group |

| Carbon (C) | ~75% | 284.8 | C-C, C-H (Alkyl Chain) |

| 286.5 | C-N (Amine) | ||

| 288.7 | O-C=O (Acetate) | ||

| Nitrogen (N) | ~5% | 401.5 | R-NH₃⁺ (Ammonium) |

| Oxygen (O) | ~20% | 532.0 | C=O, C-O (Acetate) |

Secondary Ion Mass Spectrometry (SIMS) for Surface Molecular Characterization and Imaging

Secondary Ion Mass Spectrometry (SIMS) is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface with a focused primary ion beam and collecting and analyzing the ejected secondary ions. The mass-to-charge ratio of these secondary ions is measured to determine the elemental, isotopic, or molecular composition of the surface with high sensitivity.

For a thin film of pentadecylammonium acetate, static SIMS (S-SIMS) would be particularly useful. This mode uses a very low primary ion dose to keep the surface layer largely intact, allowing for the detection of molecular fragments. One would expect to detect the intact pentadecylammonium cation or characteristic fragments of the pentadecyl chain and the acetate anion. SIMS imaging can also be used to map the lateral distribution of these chemical species across the surface, which would be valuable for assessing the homogeneity of thin films.

Computational and Theoretical Chemistry Studies of Pentadecylammonium Acetate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecular system. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, which in turn dictates the molecule's reactivity. For pentadecylammonium acetate (B1210297), such calculations would focus on the distribution of electron density and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO energy levels are critical indicators of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key descriptor of molecular stability and reactivity.

Table 1: Illustrative Quantum Chemical Properties for Reactivity Analysis of Pentadecylammonium Acetate Note: The following values are illustrative, based on general principles of similar alkylammonium carboxylate systems, as specific experimental or computational data for this exact compound is not publicly available.

| Parameter | Description | Hypothetical Value/Location |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of electron donation (nucleophilicity). | Localized primarily on the carboxylate (-COO⁻) group of the acetate anion. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilicity). | Localized primarily on the ammonium (B1175870) (-NH₃⁺) headgroup of the pentadecylammonium cation. |

| Electrostatic Potential | Indicates charge distribution. Negative potential (red) on the carboxylate oxygen atoms; positive potential (blue) on the ammonium hydrogen atoms. | High negative potential on acetate; high positive potential on ammonium headgroup. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Relatively large, characteristic of a stable ionic salt. |

Molecular Dynamics Simulations for Self-Assembly Processes and Solution-State Behavior

The amphiphilic nature of pentadecylammonium acetate, with its long, nonpolar pentadecyl tail and its polar ionic headgroup (ammonium acetate), suggests a strong tendency to self-assemble in solution. Molecular dynamics (MD) simulations are an ideal computational technique to study such large-scale, dynamic processes. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a "computational microscope" to observe phenomena that occur on timescales from femtoseconds to microseconds.

For pentadecylammonium acetate, MD simulations could be employed to predict and analyze:

Micelle Formation: In aqueous solutions, the hydrophobic alkyl chains would aggregate to minimize contact with water, while the hydrophilic ionic headgroups remain exposed to the solvent, leading to the formation of micelles or other aggregate structures.

Critical Micelle Concentration (CMC): By simulating the system at various concentrations, MD can help estimate the CMC, the concentration above which self-assembled structures become stable.

Aggregate Morphology: Depending on conditions like concentration and temperature, MD can predict whether the aggregates will be spherical micelles, cylindrical rods, or lamellar sheets.

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system as a function of its atomic coordinates. The accuracy of the simulation is highly dependent on the quality of the force field used.

Density Functional Theory (DFT) in Reaction Mechanism Prediction and Validation

Density Functional Theory (DFT) is a powerful quantum mechanical method widely used to investigate chemical reactions. pitt.edu Unlike more traditional wavefunction-based methods, DFT calculates the electronic energy of a system based on its electron density, making it computationally efficient for larger molecules. bohrium.com This efficiency allows for the detailed exploration of reaction pathways, including the identification of transition states and intermediates.

In the context of pentadecylammonium acetate, DFT is the ideal tool for modeling its formation reaction: the proton transfer from acetic acid to pentadecan-1-amine. CH₃COOH + C₁₅H₃₁NH₂ → CH₃COO⁻ + C₁₅H₃₁NH₃⁺

DFT calculations can predict the following:

Reaction Energetics: The theory can calculate the change in Gibbs free energy (ΔG) for the reaction, confirming that the formation of the ionic salt is a spontaneous process.

Transition State Geometry: It can identify the geometry of the transition state for the proton transfer, providing insight into the structural changes required for the reaction to occur.

Activation Energy Barrier: By comparing the energy of the reactants to the energy of the transition state, DFT can calculate the activation energy, which is a key determinant of the reaction rate. Investigations into protic ionic liquids have used DFT to study these proton transfer energy profiles. pitt.eduthieme-connect.de

Table 2: Illustrative DFT Energy Profile for Pentadecylammonium Acetate Formation Note: These energy values are for illustrative purposes to demonstrate the application of DFT.

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants (Acetic Acid + Pentadecan-1-amine) | Initial state | 0 |

| Transition State | Highest energy point along the reaction coordinate for proton transfer. | +25 |

| Products (Pentadecylammonium Acetate Ion Pair) | Final state | -60 |

Theoretical Studies of Intermolecular Interactions and Hydrogen Bonding Networks

The structure and properties of pentadecylammonium acetate in the solid state and in aggregates are dominated by non-covalent interactions, primarily strong hydrogen bonds and van der Waals forces. Theoretical methods are essential for characterizing and quantifying these interactions.

The primary interaction is the ionic hydrogen bond between the ammonium cation (proton donor) and the carboxylate anion (proton acceptor). rsc.org The three hydrogen atoms on the -NH₃⁺ group can form strong, charge-assisted hydrogen bonds with the oxygen atoms of the -COO⁻ group. rsc.org These interactions create a robust network that defines the crystal lattice or the structure of the ionic headgroup region in an aggregate. rsc.orgresearchgate.net

Several theoretical techniques are used to analyze these interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including hydrogen bonds. researchgate.netijnc.ir By locating a bond critical point (BCP) between a donor hydrogen and an acceptor oxygen, QTAIM provides quantitative data about the bond's strength, such as the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. researchgate.netpsicode.org

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method that decomposes the total interaction energy between molecules into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. q-chem.comnih.gov For an ionic pair like pentadecylammonium acetate, SAPT would reveal that the interaction is dominated by the electrostatic attraction between the cation and anion, with significant contributions from induction and dispersion. thieme-connect.de

Table 3: Illustrative SAPT Energy Decomposition for the Ammonium-Carboxylate Interaction Note: Values are hypothetical and serve to illustrate the relative contributions of different forces in similar ionic systems.

| Interaction Component | Description | Illustrative Energy (kJ/mol) |

|---|---|---|

| Electrostatics | Attraction/repulsion between the static charge distributions of the ions. | -120 |

| Exchange | Pauli repulsion arising from the overlap of electron clouds. | +70 |

| Induction | Polarization of one ion by the electric field of the other. | -25 |

| Dispersion | Attraction from correlated electron fluctuations (van der Waals forces). | -15 |

| Total Interaction Energy | Sum of all components. | -90 |

Supramolecular Chemistry and Self Assembly of Pentadecylammonium Acetate

Fundamental Principles of Self-Assembly in Alkylammonium Carboxylate Systems

The self-assembly of alkylammonium carboxylates, such as pentadecylammonium acetate (B1210297), into organized structures is a phenomenon governed by a delicate interplay of non-covalent interactions. wikipedia.orgjigyasa-csir.in These systems, composed of a long-chain alkylammonium cation and a carboxylate anion, exhibit a rich variety of self-assembled architectures in solution. The primary driving force for this assembly is the hydrophobic effect, which compels the nonpolar alkyl chains to minimize contact with water molecules, leading to their aggregation. jigyasa-csir.in

The process of self-assembly is not a simple, single-step event but often occurs through a series of steps at detectable critical concentrations. researchgate.net The resulting associate structures of these medium-chain length surfactants can be quite open and deformable due to relatively small aggregation numbers. researchgate.net The balance between attractive forces, such as van der Waals interactions between the alkyl chains, and repulsive forces, primarily electrostatic interactions between the charged head groups (ammonium and carboxylate ions), dictates the final morphology of the assemblies. acs.org

Formation and Characterization of Liquid Crystalline Phases and Ordered Structures

The self-assembly of pentadecylammonium acetate can lead to the formation of various ordered structures, including lyotropic liquid crystalline phases. These phases are intermediate states of matter between a crystalline solid and an isotropic liquid, exhibiting both order and fluidity. scispace.com The formation and type of liquid crystalline phase are highly dependent on factors such as concentration, temperature, and the presence of solvents. researchgate.netscispace.com

The characterization of these ordered structures is typically performed using techniques such as polarized optical microscopy (POM), small-angle X-ray scattering (SAXS), and differential scanning calorimetry (DSC). jmchemsci.comnih.govnih.gov POM allows for the direct visualization of the anisotropic textures characteristic of different liquid crystalline phases, such as nematic, smectic, and hexagonal phases. scispace.comjmchemsci.com SAXS provides detailed information about the nanoscale organization of the assemblies, including the dimensions and packing of lamellar or hexagonal structures. nih.govnih.gov DSC is used to determine the thermal properties of the system, including the temperatures and enthalpies of phase transitions between different ordered states. pku.edu.cn

Lamellar and Bilayer Formation Mechanisms

In aqueous solutions, alkylammonium carboxylates like pentadecylammonium acetate readily self-assemble into lamellar phases, which consist of stacked bilayers of the amphiphilic molecules. wikipedia.org The formation of these bilayers is a direct consequence of the hydrophobic effect, where the pentadecyl chains aggregate to form the core of the bilayer, minimizing their exposure to water, while the polar ammonium (B1175870) and acetate headgroups are located at the bilayer-water interface. jigyasa-csir.inwikipedia.org

The mechanism of bilayer formation involves the organization of the individual surfactant molecules into extended sheets. wikipedia.org Within these sheets, the alkyl chains are typically in a liquid-like, disordered state, providing fluidity to the structure. uoh.edu.iq The stability of the lamellar phase is maintained by a balance of forces: attractive van der Waals interactions between the hydrocarbon chains and a combination of electrostatic interactions and hydrogen bonding at the polar interface. acs.orgencyclopedia.pub The lamellar structure can be visualized as a one-dimensional periodic arrangement of these bilayers separated by layers of the solvent.

The transition from a disordered micellar solution to a more ordered lamellar phase is a key aspect of the self-assembly process. This transition is influenced by the molecular geometry of the surfactant and the interactions between the headgroups. pku.edu.cn For instance, the mixing of cationic and nonionic amphiphiles can influence the packing parameter, which in turn favors the formation of lamellar or vesicular structures. pku.edu.cn

Influence of Alkyl Chain Length on Mesophase Stability and Transitions

The length of the alkyl chain is a critical parameter that significantly influences the stability and transition temperatures of the liquid crystalline phases (mesophases) formed by alkylammonium carboxylates. tue.nlresearcher.life Generally, an increase in the alkyl chain length leads to stronger van der Waals interactions between the hydrocarbon tails. researcher.life This enhanced attraction results in more stable and ordered mesophases.

Longer alkyl chains tend to favor the formation of more ordered phases, such as the smectic (lamellar) phase, over less ordered ones like the nematic phase. mdpi.com The increased chain length also typically leads to higher phase transition temperatures. For example, the transition from a crystalline solid to a liquid crystalline phase (melting point) and the transition from a liquid crystalline phase to an isotropic liquid (clearing point) both tend to increase with increasing alkyl chain length. mdpi.comacs.org

Table 1: Effect of Alkyl Chain Length on Phase Transitions in Alkylammonium-Based Ionic Liquids

| Cation Alkyl Chain Length | Crystallization Observed | Enthalpy Trend with Increasing Chain Length (4-8 carbons) | Crystallization Enthalpy Trend with Increasing Chain Length (>8 carbons) |

| 4-8 | Yes | Decreases | - |

| 10-12 | No (in measured range) | - | - |

| 14-16 | Yes | - | Increases |

| Data derived from studies on alkyltriethylammonium-based ionic liquids, indicating general trends applicable to alkylammonium systems. mdpi.com |

Investigation of Intermolecular Interactions and Non-Covalent Forces Governing Self-Assembly

The self-assembly of pentadecylammonium acetate into complex, ordered structures is orchestrated by a symphony of non-covalent interactions. wikipedia.orgjigyasa-csir.in These interactions, though individually weak, collectively provide the driving force for the spontaneous organization of molecules. mdpi.comencyclopedia.pub The key non-covalent forces at play include hydrophobic interactions, electrostatic forces, hydrogen bonding, and van der Waals forces. wikipedia.orgencyclopedia.pub

Hydrophobic Interactions: This is the primary driving force for the aggregation of pentadecylammonium acetate in aqueous environments. jigyasa-csir.in The long pentadecyl hydrocarbon chains are nonpolar and tend to avoid contact with polar water molecules. This leads to their association, effectively sequestering them from the aqueous phase and forming the core of the self-assembled structures. jigyasa-csir.in

Electrostatic Interactions: The ionic nature of pentadecylammonium acetate, with its positively charged ammonium headgroup and negatively charged acetate counterion, gives rise to significant electrostatic interactions. rsc.orgencyclopedia.pub These forces can be both attractive (between the cation and anion) and repulsive (between like charges in adjacent molecules within an assembly). The balance of these interactions is crucial in determining the packing and morphology of the aggregates. rsc.org

Hydrogen Bonding: Hydrogen bonds are formed between the hydrogen atoms of the ammonium group (donor) and the oxygen atoms of the carboxylate group (acceptor), as well as with surrounding water molecules. mdpi.com This network of hydrogen bonds contributes significantly to the stability and structural integrity of the self-assembled architectures. mdpi.commdpi.com

Van der Waals Forces: These are weak, short-range attractive forces that arise from temporary fluctuations in electron density. encyclopedia.pub In the context of pentadecylammonium acetate, van der Waals forces between the long alkyl chains play a significant role in the close packing and stabilization of the hydrophobic core of the assemblies. acs.org

The interplay of these non-covalent interactions is complex and can be influenced by external factors such as pH, temperature, and ionic strength, allowing for the tuning of the self-assembly process. rsc.orgresearchgate.net

Table 2: Key Non-Covalent Interactions in Pentadecylammonium Acetate Self-Assembly

| Interaction Type | Description | Role in Self-Assembly |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution and exclude water molecules. jigyasa-csir.in | Primary driving force for aggregation of pentadecyl chains. jigyasa-csir.in |

| Electrostatic Interactions | Attractive or repulsive forces between charged species. encyclopedia.pub | Influences headgroup packing and morphology of assemblies. rsc.org |

| Hydrogen Bonding | A special type of dipole-dipole interaction between a hydrogen atom in a polar bond and an electronegative atom. mdpi.com | Stabilizes the structure through interactions between ammonium and carboxylate groups. mdpi.com |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. encyclopedia.pub | Contributes to the close packing of alkyl chains in the hydrophobic core. acs.org |

Fabrication and Characterization of Supramolecular Assemblies and Functional Architectures

The principles of self-assembly in pentadecylammonium acetate systems can be harnessed to fabricate a variety of supramolecular assemblies and functional architectures. nih.gov These materials are constructed through the spontaneous organization of the molecular components into well-defined structures with dimensions on the nanometer to micrometer scale. nih.gov The fabrication process often involves controlling the environmental conditions, such as solvent composition, temperature, and pH, to guide the self-assembly towards a desired architecture. mdpi.com

For instance, by carefully controlling the concentration of pentadecylammonium acetate in an aqueous solution, it is possible to form structures ranging from simple micelles to more complex liquid crystalline phases. researchgate.net The resulting architectures can serve as templates or scaffolds for the creation of other materials. A common technique is templated synthesis, where the self-assembled structure of the surfactant directs the formation of a secondary material, such as silica (B1680970), into a specific nanostructure. nih.gov

The characterization of these fabricated supramolecular assemblies is crucial for understanding their structure and properties. A suite of analytical techniques is employed for this purpose.

Microscopy Techniques: Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) are used to directly visualize the morphology and dimensions of the self-assembled structures, revealing features like nanofibers, vesicles, or lamellar sheets. rsc.org Atomic Force Microscopy (AFM) can provide high-resolution topographical images of the surfaces of these assemblies. rsc.org

Spectroscopic Techniques: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present and to probe the intermolecular interactions, such as hydrogen bonding, within the assembly. rsc.org

Scattering Techniques: Small-Angle X-ray Scattering (SAXS) is a powerful tool for determining the long-range order and characteristic length scales of the supramolecular structures, such as the d-spacing in lamellar phases or the lattice parameter in hexagonal phases. nih.gov

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) are used to assess the thermal stability of the fabricated architectures. rsc.org

Through the combination of controlled fabrication and thorough characterization, it is possible to design and create novel supramolecular materials with tailored properties for a range of potential applications. nih.gov

Catalytic Roles and Transformations Involving Pentadecylammonium Acetate or Its Constituents

Pentadecylammonium Acetate (B1210297) as a Precursor or Component in Catalyst Synthesis and Modification

The constituent parts of pentadecylammonium acetate, namely pentadecan-1-amine and acetate, are utilized in the synthesis and modification of catalysts. Pentadecylamine (B1195383), a long-chain primary amine, serves as a capping ligand or surfactant in the synthesis of nanoparticles, controlling their growth and stability. For instance, its use in the synthesis of perovskite nanocrystals enhances photoluminescence through effective surface passivation. This role is critical in creating catalytically active materials with specific surface properties.

Similarly, acetate is a common component in catalyst precursors, such as cobalt acetate, which has been used to create modified catalysts. mdpi.com A novel catalyst for the selective reduction of nitriles to amines was developed using a polyhedral oligomeric silsesquioxane (POSS)-modified covalent organic framework (COF) coordinated to cobalt acetate. mdpi.com In this heterogeneous catalyst, the stable bond between cobalt and the functionalized POSS prevents leaching, ensuring its recyclability and stability. mdpi.com

Catalytic Activity of Acetate in Homogeneous and Heterogeneous Organic Reactions

The acetate ion is a key player in a multitude of organic reactions, functioning across both homogeneous and heterogeneous catalysis. Its activity stems from its ability to act as a base, a nucleophile, and a crucial ligand in transition metal catalysis.

The acetate ion's dual functionality as both a base and a nucleophile is central to its catalytic utility.

As a general base , acetate can deprotonate substrates, activating them for further reaction. ubc.cawisc.edu In the enolization of acetone, for example, the reaction rate is dependent on the concentration of bases like acetate in the system. ubc.ca Studies on the aminolysis of phenyl acetate by pyrazole (B372694) show that acetate anions provide general base catalysis through a concerted mechanism involving proton abstraction from the attacking pyrazole. wisc.edu In some palladium-catalyzed C-H activation reactions, acetate is proposed to serve as an internal base in a concerted metalation-deprotonation mechanism. nih.govorganic-chemistry.org

As a nucleophile , acetate can directly participate in reactions by attacking electrophilic centers. rsc.org In the hydrolysis of aryl acetates, acetate can function through both nucleophilic and general base catalysis. rsc.org In the catalytic trimerization of aromatic isocyanates, the reaction is initiated by the nucleophilic addition of an acetate anion to the isocyanate. acs.orgnih.gov However, this study revealed that acetate acts as a precatalyst, leading to the formation of a more basic deprotonated amide that becomes the active catalytic species. acs.orgnih.gov The palladium-catalyzed nucleophilic substitution of benzylic esters also demonstrates the use of acetate as a leaving group, which is replaced by other nucleophiles. researchgate.net

| Catalytic Role | Reaction Example | Mechanism |

| General Base | Aminolysis of phenyl acetate | Concerted proton abstraction from the nucleophile (pyrazole). wisc.edu |

| Internal Base | Pd-catalyzed C-H olefination | Concerted metalation-deprotonation of an arene. nih.gov |

| Nucleophile | Trimerization of isocyanates | Initial nucleophilic attack on the isocyanate, acting as a precatalyst. acs.orgnih.gov |

| Nucleophile | Palladium-catalyzed benzylation | Acetate acts as a leaving group on the benzylic substrate. researchgate.net |

Acetate plays a pivotal role in transition metal-catalyzed C-H activation and functionalization, a powerful strategy for streamlining organic synthesis. sigmaaldrich.comumich.edu It often facilitates the cleavage of otherwise unreactive C-H bonds. wikipedia.org

In many palladium-catalyzed reactions, acetate-assisted C-H activation is a key step. acs.orgacs.org Detailed studies on Pd(IV) centers show that C-H activation can occur via a multistep process that includes ligand exchange of chloride for acetate, followed by C-H cleavage. acs.orgacs.org The data strongly suggest that the carboxylate group acts as an intramolecular base to facilitate this cleavage. acs.orgacs.org This mechanism is crucial for reactions like the palladium-catalyzed arylation of benzoic acids, where the carboxylate substrate coordinates to the catalyst. sigmaaldrich.com Similarly, in certain ruthenium-catalyzed reactions, acetate salts are indispensable for achieving C-H olefination. rsc.org The choice of metal catalyst can direct the outcome, as seen in the chemodivergent cross-coupling of acrylamides with vinyl acetate, which proceeds via an acetate-assisted concerted metalation-deprotonation mechanism. organic-chemistry.org

| Reaction Type | Metal Catalyst | Role of Acetate | Key Finding |

| C-H Activation | Palladium(IV) | Intramolecular base | Enables C-H cleavage under mild conditions after ligand exchange. acs.orgacs.org |

| C-H Olefination | Palladium(II) | Internal base | Facilitates a concerted metalation-deprotonation pathway. nih.gov |

| C-H Olefination | Ruthenium | Essential additive | A bidentate silver acetate was found to be indispensable for the reaction. rsc.org |

| C-H Vinylation | Cobalt(III) | Additive (in Cu(OAc)₂) | Participates in an acetate-assisted concerted metalation-deprotonation mechanism. organic-chemistry.org |

The catalytic hydrogenation of carboxylic acids, particularly acetic acid to produce ethanol (B145695), is an important industrial process. google.comasianpubs.org This transformation typically requires heterogeneous catalysts operating under specific temperature and pressure conditions. asianpubs.org

Copper-based catalysts are widely studied for this reaction. researchgate.net For instance, bimetallic Cu-In/SBA-15 and Cu-MnO/SBA-15 catalysts have shown high efficiency, with acetic acid conversions reaching up to 99.1%. researchgate.net Density functional theory (DFT) calculations suggest that the rate-determining step on a Cu(111) surface is the direct dissociation of acetic acid into an acetyl species (CH₃CO) and a hydroxyl group (OH). researchgate.net

Ruthenium-based catalysts are also effective. google.comrsc.org A catalyst of ruthenium deposited on a silica (B1680970) support has been patented for the vapor-phase hydrogenation of acetic acid to ethanol and/or ethyl acetate under moderate conditions. google.com Kinetic studies on a Ru/C catalyst show that ethanol selectivity is strongly dependent on the hydrogen partial pressure. rsc.org

| Catalyst System | Support | Key Findings | Reference |

| Cu-In | SBA-15 | Acetic acid conversion of 99.1% and ethanol selectivity of 90.9% at 2.5 MPa and 623 K. researchgate.net | |

| Cu-MnO | SBA-15 | Appropriate Cu/Mn ratio increases Cu surface area and catalytic performance. researchgate.net | |

| Ru | Silica | Effective for vapor-phase hydrogenation under moderate temperature and pressure. google.com | |

| Ru | Carbon | Ethanol selectivity varies from <10% to ~70% with increasing hydrogen pressure. rsc.org |

The ketonization of carboxylic acids is a reaction that converts two acid molecules into a ketone, carbon dioxide, and water. unimib.it This process is often catalyzed by metal oxides. researchgate.net Several mechanisms have been proposed for the ketonization of acetic acid to form acetone. researchgate.netaiche.org

One common pathway involves a β-keto-acid intermediate. unimib.itresearchgate.net On a Ru/TiO₂ catalyst, kinetic data support a bimolecular pathway where two adsorbed carboxylate species react to form a β-ketoacid intermediate, which then decarboxylates. researchgate.net Similarly, DFT studies on tetragonal zirconia suggest that an adsorbed acetate deprotonates to form an enolate-like species, which is a key intermediate for C-C bond formation. unimib.it

Another proposed mechanism involves a ketene (B1206846) intermediate. sciforum.netrsc.org Studies on TiO₂ surfaces detected the formation of ketene, suggesting a mechanism where ketene reacts with a molecularly adsorbed acetic acid molecule. rsc.org Research on SiO₂ catalysts also considered the possibility of a ketene-mediated pathway. sciforum.net

| Catalyst | Proposed Key Intermediate | Mechanistic Detail |

| Ru/TiO₂ | β-ketoacid | Bimolecular reaction of adsorbed carboxylates. researchgate.net |

| Tetragonal ZrO₂ | Enolate (CH₂COO²⁻) | Formed from deprotonation of an adsorbed acetate. unimib.it |

| Anatase TiO₂ | Ketene | Reaction between ketene and molecularly adsorbed acetic acid. rsc.org |

| SiO₂ | Acyl cation | An adsorbed carboxylate is attacked by an acyl cation. sciforum.net |

Both oxidative amination and hydroamination are fundamental C-N bond-forming reactions where the constituents of pentadecylammonium acetate play crucial roles. The amine provides the nitrogen nucleophile, while acetate can be part of the catalyst system or act as a directing group or additive.

Oxidative Amination involves the formation of a C-N bond with a concurrent oxidation. Palladium(II) acetate is a common catalyst for these reactions. tcichemicals.comorganic-chemistry.org For example, the aerobic oxidative amination of olefins with primary anilines can proceed with high Z-selectivity using a Pd(OAc)₂ catalyst. tcichemicals.com In other systems, copper acetate is used as an oxidant to achieve E-selective oxidative amination of inactive olefins. organic-chemistry.org Manganese(III) acetate has also been used to catalyze the oxidative amination of benzylic C-H bonds with nitriles to produce secondary amides. rsc.org

Hydroamination involves the addition of an N-H bond across a C-C multiple bond. In iridium-catalyzed hydroamination of allylic acetates, the acetate moiety itself acts as a directing group, leading to high regioselectivity. nih.govacs.org Mechanistic studies suggest a process of acetate-directed aminoiridation. nih.govacs.org In metal-free systems, sodium acetate can be a crucial additive, working with a proton source like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to promote the hydroamination of allenamides. organic-chemistry.orgacs.org Here, acetate contributes to forming a reactive intermediate that governs the regioselectivity of the C-N bond formation. organic-chemistry.orgacs.org Silver acetate has also been shown to catalyze the hydroamination of certain propargyl alcohols. nih.gov

Vinyl Acetate Synthesis Mechanisms

The industrial synthesis of vinyl acetate monomer (VAM) is a cornerstone of the chemical industry, predominantly achieved through the palladium-catalyzed oxidative acetoxylation of ethylene (B1197577). The acetate anion, a key constituent of pentadecylammonium acetate, plays a central and non-negotiable role in the catalytic mechanism. While the long-chain cation is not directly involved in the core VAM synthesis cycle, understanding the function of acetate provides insight into one half of the title compound's chemical identity.

The reaction proceeds via a Wacker-type mechanism, where a Pd(II) catalyst is the active species. The cycle can be dissected into several key steps where the acetate ion is mechanistically integral:

Ligand Exchange and Alkene Coordination: The cycle initiates with the coordination of ethylene to the Pd(II) center, often displacing other weakly bound ligands. Acetate ions are typically present in the coordination sphere of the palladium catalyst, influencing its electronic properties and stability.

Nucleophilic Attack (Acetoxypalladation): This is the crucial C-O bond-forming step. A nucleophilic acetate anion attacks the coordinated ethylene molecule. This attack can occur via two proposed pathways: an external pathway, where an acetate ion from the solution attacks the palladium-bound ethylene, or an internal pathway (cis-ligand insertion), where an acetate ligand already coordinated to the palladium center migrates to the ethylene ligand. The internal pathway is often favored for gas-phase synthesis, leading to the formation of a β-acetoxyethyl-palladium(II) intermediate.

β-Hydride Elimination: The β-acetoxyethyl-palladium(II) intermediate undergoes β-hydride elimination. A hydrogen atom from the carbon adjacent to the palladium is transferred to the metal, forming a palladium-hydride (Pd-H) species and releasing the final product, vinyl acetate.

Reductive Elimination and Catalyst Regeneration: The cycle must be closed by regenerating the active Pd(II) catalyst. The Pd-H species can undergo reductive elimination with another ligand (e.g., acetate) to form acetic acid and Pd(0). In modern industrial processes, oxygen is used as the terminal oxidant to re-oxidize Pd(0) back to Pd(II), producing water as the only stoichiometric by-product.

The table below summarizes the fundamental steps and the explicit role of the acetate moiety in the synthesis of vinyl acetate.

| Mechanistic Step | Intermediate Species | Role of Acetate (CH₃COO⁻) |

|---|---|---|

| 1. Ligand Exchange/Coordination | [Pd(OAc)₂(C₂H₄)] | Modulating ligand, stabilizing the Pd(II) active center. |

| 2. Nucleophilic Attack (Acetoxypalladation) | (OAc)Pd-CH₂CH₂-OAc | Primary Nucleophile. Directly participates in C-O bond formation by attacking the coordinated ethylene. |

| 3. β-Hydride Elimination | [HPd(OAc)(CH₂=CHOAc)] | Remains as a spectator ligand on the palladium center, influencing the rate of elimination. |

| 4. Reductive Elimination/Re-oxidation | Pd(0) + CH₃COOH | Can act as the leaving group with the hydride to form acetic acid, facilitating the formation of Pd(0) for re-oxidation. |

Influence of Long-Chain Amines in Catalytic Systems (e.g., as ligands, surfactants, or templates)

Long-chain primary amines, such as pentadecylamine (the amine component of pentadecylammonium acetate), are versatile additives in catalysis, exerting significant control over reaction outcomes through several distinct functions. Their influence stems from their amphiphilic structure, which features a polar amine headgroup (–NH₂) capable of coordination and a long, nonpolar C15 alkyl tail (CH₃(CH₂)₁₄–) that imparts hydrophobicity and steric bulk.

As Coordinating Ligands/Capping Agents: The lone pair of electrons on the nitrogen atom of pentadecylamine allows it to act as a potent L-type ligand, coordinating directly to transition metal centers (e.g., Pd, Pt, Au, Ru). In the context of metal nanoparticle catalysis, this coordination is fundamental. Pentadecylamine serves as a "capping agent" or "stabilizer" that binds to the nanoparticle surface. This action prevents the nanoparticles from aggregating into an inactive bulk metal, thereby preserving their high surface-area-to-volume ratio and catalytic activity. Furthermore, the density and binding mode of the amine layer can tune the electronic properties of the metal surface, altering the catalyst's selectivity and activity for specific transformations.

As Surfactants in Biphasic Catalysis: The amphiphilic nature of pentadecylamine enables it to function as a surfactant or phase-transfer agent. In reaction systems involving immiscible phases (e.g., aqueous and organic), the amine can accumulate at the interface, reducing interfacial tension and facilitating the transport of reactants between phases. The pentadecylammonium cation, formed in the presence of an acid like acetic acid, can pair with an anionic reactant or catalyst in the aqueous phase and transport it into the organic phase where the substrate resides, accelerating the reaction rate.

As Structure-Directing Agents (Templates): In the synthesis of nanostructured materials, long-chain amines can self-assemble into ordered supramolecular structures like micelles or liquid-crystalline phases. These assemblies can then act as soft templates to direct the growth of inorganic materials. For example, the synthesis of anisotropic metal nanorods or nanowires is often achieved by using a long-chain amine to preferentially bind to certain crystallographic faces of a growing nanocrystal, inhibiting growth on those faces while allowing elongation along a specific axis. This templating effect is crucial for creating catalysts with defined shapes and exposed crystal facets, which can lead to exceptionally high selectivity.

The table below details the multifaceted roles of pentadecylamine in various catalytic contexts.

| Function | Mechanism of Action | Typical Catalytic Application |

|---|---|---|

| Coordinating Ligand / Capping Agent | Donates electron lone pair to a metal center (M-N bond). Forms a protective steric layer on nanoparticle surfaces. | Stabilization of metal nanoparticles (Pd, Au, Pt) for hydrogenation, cross-coupling, and oxidation reactions. |

| Surfactant / Phase-Transfer Agent | Amphiphilic structure lowers interfacial tension. Forms ion pairs to transport species across phase boundaries. | Biphasic catalysis; reactions involving immiscible aqueous and organic reactants. |

| Structure-Directing Agent (Template) | Self-assembles into ordered structures (micelles, liquid crystals) that guide material growth. Preferential binding to crystal faces. | Synthesis of anisotropic nanoparticles (nanorods, nanowires) and mesoporous materials with controlled morphology. |

Mechanistic Insights into Catalytic Cycles Featuring Acetate or Pentadecylammonium Moieties in Complex Reaction Systems

In complex catalytic systems, the individual components of pentadecylammonium acetate—the pentadecylammonium cation and the acetate anion—can operate synergistically or independently to control reaction pathways. Their combined presence is particularly relevant in fields like metal nanoparticle catalysis and palladium-catalyzed cross-coupling reactions.

The acetate anion is frequently employed as a base in catalytic cycles, most notably in palladium-catalyzed C-C bond-forming reactions like the Heck, Suzuki, and Sonogashira couplings. In the Heck reaction, for instance, a base is required to neutralize the acid (HX) generated during the catalytic cycle and to facilitate the regeneration of the active Pd(0) catalyst from the H-Pd(II)-X intermediate. Acetate is an ideal candidate due to its moderate basicity, which is sufficient to promote the reaction without causing undesirable side reactions.

Simultaneously, the pentadecylamine/ammonium (B1175870) moiety provides crucial stabilization for the catalytically active species, especially when employing palladium nanoparticles as the catalyst. The amine coordinates to the palladium surface, preventing aggregation and leaching of the metal. The long alkyl chain provides solubility in organic solvents commonly used for these reactions.

The interplay between these two moieties is sophisticated. In a system using pentadecylammonium acetate, the compound delivers both the necessary base (acetate) and the stabilizer (pentadecylamine) in a single package. The pentadecylammonium cation can also influence the reaction environment. As a bulky organic cation, it can affect the solvation shell around the catalyst and influence the counter-ion environment, which in turn can impact the rate and selectivity of key mechanistic steps such as oxidative addition and reductive elimination.

In the synthesis of metal nanoparticles, pentadecylammonium acetate can serve multiple roles. The pentadecylamine acts as the primary capping and shape-directing agent, as discussed previously. The acetate anion can function as a mild reducing agent at elevated temperatures or, more commonly, as a pH buffer and surface modifier. The presence of acetate on the nanoparticle surface, alongside the amine, can alter the surface energy and electronic properties, providing an additional layer of control over the final catalytic performance. For example, in gold nanoparticle synthesis, the choice of anion can influence the final particle size and stability.

The following table provides mechanistic insights into the roles of these moieties in representative complex catalytic systems.

| Catalytic System | Role of Acetate Moiety | Role of Pentadecylammonium/Amine Moiety | Mechanistic Significance |

|---|---|---|---|

| Pd-Catalyzed Heck Coupling | Base | Ligand/Stabilizer (for Pd-NPs) | Acetate neutralizes H-X generated, regenerating Pd(0). Amine prevents catalyst aggregation, maintaining high activity. |

| Pd-Catalyzed Suzuki Coupling | Base | Ligand/Phase-Transfer Agent | Acetate activates the organoboron species. The ammonium cation can facilitate the transfer of the boronate species to the organic phase. |

| Anisotropic Gold Nanoparticle Synthesis | Surface Modifier / pH Buffer | Structure-Directing Agent / Capping Agent | Amine preferentially binds to specific crystal facets to induce rod-like growth. Acetate modifies surface charge and influences ligand packing. |

| Ethylene Acetoxylation (VAM Synthesis) | Nucleophile / Ligand | (Not directly involved in core cycle) | Acetate is the primary nucleophile for C-O bond formation and a key ligand on the Pd(II) center. |

Emerging Research Frontiers and Advanced Methodologies in Pentadecylammonium Acetate Research

Development and Application of Novel Experimental Setups for In Situ and Operando Studies

The transient and often sensitive nature of self-assembled structures derived from pentadecylammonium acetate (B1210297) necessitates advanced experimental setups that can monitor these systems without disturbing their equilibrium. In situ and operando methodologies are at the forefront of this research, allowing for the real-time observation of molecular interactions and structural evolution under specific environmental stimuli.

Operando spectroscopy, a methodology that couples the spectroscopic characterization of materials with the simultaneous measurement of their activity, is particularly insightful. wikipedia.org This approach aims to establish direct structure-reactivity relationships, providing a "motion picture" of the material at work. wikipedia.orgyoutube.com For instance, a custom experimental setup might involve a reaction cell that allows for temperature and humidity control while simultaneously collecting data through techniques like Raman or infrared spectroscopy. This would enable researchers to observe changes in the hydrogen bonding network and alkyl chain conformation of pentadecylammonium acetate as it transitions between different liquid crystalline phases.

Recent studies on related ammonium-carboxylate systems have demonstrated the power of such techniques. For example, investigations into the chemical equilibria at the water-air interface have utilized specialized vessels to track the release of ammonia (B1221849) and carboxylic acid from aqueous solutions, providing insights into the stability and dynamics of these salts. researchgate.net These setups often incorporate gas chromatography and mass spectrometry to analyze the evolving chemical environment in real-time. wikipedia.org Similarly, combined X-ray absorption and infrared spectroscopy have been used to follow the transformation of molecular precursors into supported nanoparticles, a process analogous to the self-assembly of amphiphilic molecules. youtube.com

| Technique | Information Gained | Relevance to Pentadecylammonium Acetate |

| In Situ Atomic Force Microscopy (AFM) | Real-time visualization of surface self-assembly, morphology changes, and nanomechanical properties. nih.govresearchgate.netnih.gov | Observing the formation and transformation of micelles, bilayers, or other aggregates on a substrate under varying conditions (e.g., pH, temperature). |

| Operando Raman/FTIR Spectroscopy | Monitoring of vibrational modes to track changes in chemical bonding, molecular conformation, and intermolecular interactions during a process. wikipedia.org | Elucidating the role of hydrogen bonding and ionic interactions in the self-assembly process and phase transitions. |

| In Situ Small-Angle X-ray Scattering (SAXS) | Characterization of nanoscale structure and morphology (e.g., size, shape, and arrangement of self-assembled structures) in solution or bulk material. | Tracking the evolution of liquid crystalline phases or micellar structures as a function of concentration or temperature. |

| Operando Electrochemical Impedance Spectroscopy (EIS) | Probing the electrical properties and interfacial phenomena of materials as part of an electrochemical device. wikipedia.org | Characterizing the performance and degradation mechanisms of pentadecylammonium acetate-based materials in applications like corrosion inhibitors or sensors. |

These advanced setups are crucial for understanding the kinetic pathways of self-assembly and the response of pentadecylammonium acetate-derived materials to external stimuli, moving beyond static pictures to dynamic understanding.

Integration of Multimodal Characterization Techniques for Comprehensive Material Analysis

A single characterization technique rarely provides a complete picture of a complex material like pentadecylammonium acetate. Consequently, a major frontier in its research is the integration of multiple, complementary analytical methods. This multimodal approach allows for a comprehensive analysis by correlating information across different length and time scales.

For instance, the nanomechanical properties of soft materials derived from long-chain ammonium (B1175870) carboxylates can be quantified using various modes of atomic force microscopy (AFM). nih.govrsc.org Techniques like force spectroscopy and nanomechanical imaging provide high-resolution data on properties such as elasticity and adhesion at the nanoscale. nih.govresearchgate.netnih.gov To build a more complete understanding, these AFM results can be correlated with bulk rheological measurements to bridge the gap between nano- and macro-scale mechanical behavior.

Furthermore, spectroscopic data from Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy, which provide details about molecular structure and intermolecular interactions, can be combined with imaging data from Transmission Electron Microscopy (TEM) and structural data from X-ray Diffraction (XRD). youtube.com This allows researchers to link the molecular-level configuration of pentadecylammonium acetate with the resulting macroscopic morphology and crystal structure.

Table of Integrated Characterization Approaches: